molecular formula C19H23NO2 B5802707 N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide

N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide

Cat. No.: B5802707
M. Wt: 297.4 g/mol
InChI Key: OGAFYCVELKMZTQ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide is an organic compound with a complex structure, characterized by the presence of both methoxyphenyl and phenylbutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide typically involves the reaction of 4-methoxyphenethylamine with 4-phenylbutanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is N-[2-(4-hydroxyphenyl)ethyl]-4-phenylbutanamide.

    Reduction: The major product is N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamine.

    Substitution: The major products depend on the substituent introduced, such as N-[2-(4-alkylphenyl)ethyl]-4-phenylbutanamide.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]acetamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide
  • N-[2-(4-methoxyphenyl)ethyl]benzamide

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-22-18-12-10-17(11-13-18)14-15-20-19(21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAFYCVELKMZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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